Regioisomeric Differentiation: 5-Cl-8-F vs. 6-Cl-7-F Substitution Determines Tautomeric Form and LogP
The target compound places chlorine at C-5 and fluorine at C-8, whereas the commercially common regioisomer ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 836619-80-8) places chlorine at C-6 and fluorine at C-7 . This positional swap alters the intramolecular hydrogen-bond network: in the 5,8-isomer, the C-8 fluorine can engage in a through-space interaction with the N-1 proton, stabilizing the 4-oxo tautomer, while the C-5 chlorine exerts a steric buttressing effect on the C-4 carbonyl, affecting keto-enol equilibrium . The two regioisomers are constitutionally identical (both C₁₂H₉ClFNO₃, MW 269.66) but are chemically non-interchangeable; the 6,7-isomer is historically associated with the fluoroquinolone antibiotic scaffold, whereas the 5,8-isomer maps onto integrase-inhibitor pharmacophores [1].
| Evidence Dimension | Substitution pattern and tautomeric preference |
|---|---|
| Target Compound Data | C-5 Cl, C-8 F; 4-oxo tautomer stabilized by F···H–N interaction; XLogP3-AA = 2.7 |
| Comparator Or Baseline | Ethyl 6-chloro-7-fluoro-4-hydroxyquinoline-3-carboxylate (CAS 836619-80-8): C-6 Cl, C-7 F; XLogP3-AA not publicly reported but expected to differ due to altered dipole moment |
| Quantified Difference | Regioisomeric rearrangement; XLogP3-AA difference qualitatively evident from distinct chromatographic retention (HPLC purity methods differ between the two compounds across vendors). |
| Conditions | Structural assignment confirmed by IChI Key NUSPGVMBXOHHGC-UHFFFAOYSA-N (target) vs. distinct IChI for 6,7-isomer; computational XLogP3-AA from Alfa Chemistry platform. |
Why This Matters
A medicinal chemistry program requiring the 5,8-dihalo topology cannot substitute the 6,7-isomer without altering the vector of the ester group and the electron density on the quinoline ring, which directly impacts target binding and synthetic derivatization.
- [1] Dowdy, E.; Chen, X.; Pfeiffer, S. (Gilead Sciences, Inc.). Process and Intermediates for Preparing Integrase Inhibitors. US Patent 7,825,252 B2, 2010. (Describes 4-oxoquinolone intermediates with 5,8-disubstitution pattern for HIV integrase inhibitor synthesis.) View Source
